REACTION_CXSMILES
|
[OH:1][C:2]1[C:10]2N=NNC=2N=C[CH:3]=1.Cl.[CH3:12]N(C)CCCN=C=NCC.C[N:24]([CH2:39][CH2:40][C:41]1[CH:46]=CC=CC=1)[C:25](=[O:38])CCC1C=CC2C(=CC=CC=2)C=1.C(N(C(C)C)C(C)C)C.S([O-])(O)(=O)=O.[Na+]>CN(C)C=O.ClCCl.O.C(OCC)(=O)C>[C:2]([O:1][C:25](=[O:38])[NH:24][CH2:39][CH2:40][CH:41]=[CH2:46])([CH3:10])([CH3:12])[CH3:3] |f:1.2,5.6|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
(2E)-5-(tert-Butoxycarbonylamino)-5-methylhex-3-enoic acid
|
Quantity
|
303 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
170 mg
|
Type
|
reactant
|
Smiles
|
OC1=CC=NC=2NN=NC21
|
Name
|
|
Quantity
|
299 mg
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
3-(2-naphthyl)propionic acid N-methyl-N-phenethylamide
|
Quantity
|
360 mg
|
Type
|
reactant
|
Smiles
|
CN(C(CCC1=CC2=CC=CC=C2C=C1)=O)CCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.18 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 16 h, while it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added to the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was warming to room temperature
|
Type
|
CUSTOM
|
Details
|
The phases were seperated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with ethyl acetate (4×50 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated sodium hydrogen carbonate solution (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magensium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuc
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography on silica (110 g)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NCCC=C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |